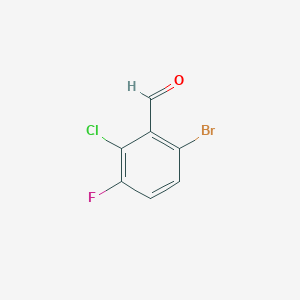

6-Bromo-2-chloro-3-fluorobenzaldehyde

Descripción general

Descripción

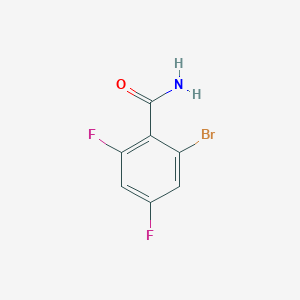

6-Bromo-2-chloro-3-fluorobenzaldehyde is a benzaldehyde substituted with a bromine, a chlorine, and a fluorine . It has a molecular weight of 237.46 .

Molecular Structure Analysis

The molecular formula of this compound is C7H3BrClFO . The InChI code is 1S/C7H3BrClFO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 237.46 .Aplicaciones Científicas De Investigación

Structural and Conformational Analysis

Studies on halogenated benzaldehydes, such as 4-chloro-3-fluorobenzaldehyde, have emphasized the importance of X-ray diffraction, FT-IR, and Raman techniques in determining molecular structure and conformation. These analyses have revealed that the presence of halogens influences the molecular conformation and stability, which is critical for understanding the chemical behavior of such compounds (Parlak et al., 2014). This foundational knowledge is essential for the synthesis and application of complex molecules in medicinal chemistry and materials science.

Synthesis and Antimicrobial Activity

Halogenated benzaldehydes serve as key intermediates in the synthesis of various chemically significant compounds. For example, bromo-fluorobenzaldehydes have been used to synthesize chalcones and chromones with potential antimicrobial activities. These synthetic pathways highlight the role of halogenated benzaldehydes in developing new therapeutic agents (Jagadhani et al., 2014). This demonstrates the utility of such compounds in drug discovery and the development of novel antimicrobial compounds.

Molecular Modeling and Nonlinear Optical Properties

Research on bromo-dimethoxybenzaldehydes has explored their electronic properties and potential applications in nonlinear optics (NLO). The study of these compounds through molecular modeling and quantum chemical calculations provides insights into their reactivity and the effects of bromine substitution on their NLO properties. Such research points to the potential of halogenated benzaldehydes in the development of new materials for technological applications, such as optical switches and modulators (Aguiar et al., 2022).

Safety and Hazards

6-Bromo-2-chloro-3-fluorobenzaldehyde is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mecanismo De Acción

Target of Action

It is often used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and pesticides .

Mode of Action

As an intermediate, its role in the final product’s mechanism of action would depend on the specific chemical transformations it undergoes during synthesis .

Biochemical Pathways

Its impact on biochemical pathways would likely be determined by the final products it is used to synthesize .

Result of Action

As an intermediate in chemical synthesis, its effects would be largely determined by the final compounds it is used to produce .

Action Environment

The action, efficacy, and stability of 6-Bromo-2-chloro-3-fluorobenzaldehyde can be influenced by various environmental factors. For instance, it should be stored in a dry, cool place, away from fire sources and oxidizing agents . It is also recommended to handle it in a well-ventilated area to avoid inhalation of its vapors .

Propiedades

IUPAC Name |

6-bromo-2-chloro-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFNZKJUWXXMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

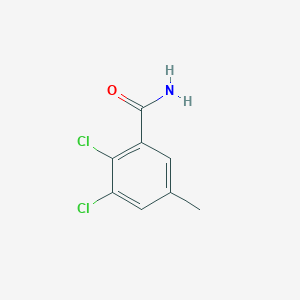

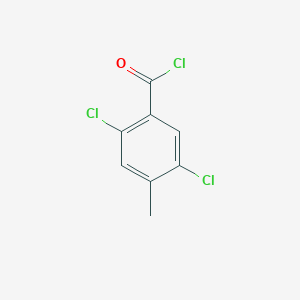

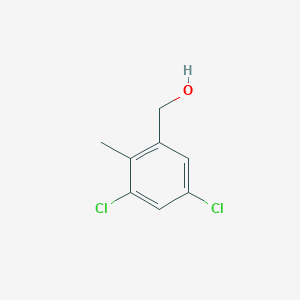

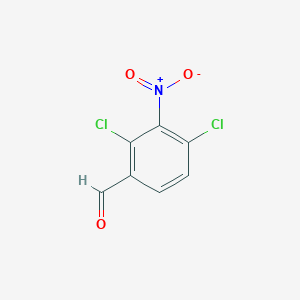

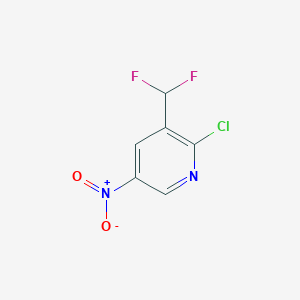

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3110758.png)